molecular formula C11H11N5O2 B2367845 6-ethoxy-N-(pyrazin-2-yl)pyrimidine-4-carboxamide CAS No. 2034634-57-4

6-ethoxy-N-(pyrazin-2-yl)pyrimidine-4-carboxamide

Cat. No.: B2367845
CAS No.: 2034634-57-4
M. Wt: 245.242
InChI Key: GLCZLZKHUUCXCT-UHFFFAOYSA-N
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Description

6-ethoxy-N-(pyrazin-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound that contains both pyrimidine and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(pyrazin-2-yl)pyrimidine-4-carboxamide typically involves the reaction of ethyl 6-ethoxypyrimidine-4-carboxylate with pyrazin-2-amine. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-(pyrazin-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-ethoxy-N-(pyrazin-2-yl)pyrimidine-4-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 6-ethoxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide
  • 6-ethoxy-N-(quinolin-2-yl)pyrimidine-4-carboxamide
  • 6-ethoxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide

Uniqueness

6-ethoxy-N-(pyrazin-2-yl)pyrimidine-4-carboxamide is unique due to the presence of both pyrimidine and pyrazine rings, which confer distinct electronic and steric properties. This uniqueness can result in different biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

6-ethoxy-N-pyrazin-2-ylpyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2/c1-2-18-10-5-8(14-7-15-10)11(17)16-9-6-12-3-4-13-9/h3-7H,2H2,1H3,(H,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCZLZKHUUCXCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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